N,N'-Bis(2,2,6,6-tétraméthylpipéridin-4-yl)hexane-1,6-diamine

Vue d'ensemble

Description

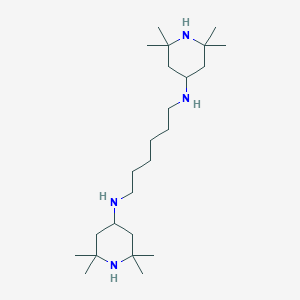

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, is a useful research compound. Its molecular formula is C24H50N4 and its molecular weight is 394.7 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation de bases métallo-amides

Ce composé est une base encombrée utilisée pour préparer des bases métallo-amides . Les bases métallo-amides sont souvent utilisées dans diverses réactions chimiques en raison de leurs propriétés uniques.

Génération d'acétals de silylcétones

“N,N'-Bis(2,2,6,6-tétraméthylpipéridin-4-yl)hexane-1,6-diamine” est utilisé pour la génération sélective d'acétals de silylcétones . Les acétals de silylcétones sont des intermédiaires utiles en synthèse organique, en particulier dans les réactions impliquant des composés carbonylés.

Synthèse de l'hibarimicinone

Ce composé est utilisé dans la préparation de l'hibarimicinone . L'hibarimicinone est un produit naturel complexe présentant une activité biologique potentielle.

Synthèse de la quinazoline 4-substituée

“this compound” est utilisé dans la synthèse de la quinazoline 4-substituée . Les quinazolines sont une classe de composés organiques souvent utilisés dans le développement de produits pharmaceutiques.

Allylation d'amines tertiaires

Ce composé peut être utilisé comme réactif pour synthétiser des amines tertiaires allylées via une amination allylique de chlorures allyliques . Les amines allylées sont utiles dans diverses réactions chimiques et dans la synthèse de certains produits pharmaceutiques.

Contrôleur de chaleur dans les polymères

Le sébacate de bis(2,2,6,6-tétraméthyl-4-pipéridyle), un composé apparenté à “this compound”, est un contrôleur de chaleur qui peut réagir avec les antioxydants phénoliques incorporés dans les polymères . Cela suggère que “this compound” pourrait potentiellement avoir des applications similaires.

Mécanisme D'action

Target of Action

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as hexanediamine piperidine, is an important intermediate for producing hindered amine light stabilizers (HALS) . The primary targets of this compound are polymers, particularly plastics, where it acts to improve their performance in strong light environments .

Mode of Action

The compound acts as a stabilizer by capturing free radicals and quenching singlet oxygen . It is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones . This oxidation process is selective, thanks to the steric hindrance provided by the four methyl groups .

Biochemical Pathways

The compound is involved in the oxidation of alcohols, a key process in various biochemical pathways. In the presence of TEMPO, a water-soluble stable nitroxyl radical, primary hydroxyl groups in polysaccharides can be selectively oxidized to carboxyl groups . This selective oxidation is used in the preparation of cellulose nanofibers (TOCNFs) from wood fibers .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine results in the formation of carboxyl groups from primary hydroxyl groups . This transformation is utilized in the production of cellulose nanofibers (TOCNFs), which have uniform diameters and excellent mechanical properties .

Action Environment

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by environmental factors. For instance, the compound is stable under light and heat due to the steric hindrance of the four methyl groups . It is a strong oxidant and can potentially react with conjugated structures and isolated double bonds in substrates . Therefore, it should be used stoichiometrically in reactions .

Activité Biologique

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its unique structure and potential applications in various fields, including polymer stabilization and biological systems. This article delves into its biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C24H50N4

- Molecular Weight : 394.68 g/mol

- CAS Number : 61260-55-7

- Melting Point : 63-65 °C

- Boiling Point : 478.5 °C at 760 mmHg

- Density : 0.9 g/cm³

These properties suggest that HMBTAD is a stable compound under standard conditions, making it suitable for various applications.

HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its biological activity can be attributed to its ability to scavenge free radicals and inhibit the degradation of polymers under UV exposure. This property is particularly valuable in protecting materials from oxidative damage.

Antioxidant Properties

Research indicates that HMBTAD exhibits significant antioxidant activity. It has been shown to effectively reduce oxidative stress in various biological models. For instance, a study highlighted the compound's ability to protect cellular structures from oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Assessments

Cytotoxicity studies have demonstrated that HMBTAD has a favorable safety profile. In vitro assays conducted on human cell lines revealed that while the compound can exert cytotoxic effects at high concentrations, it remains largely non-toxic at lower doses. This suggests potential therapeutic applications where controlled dosing could yield beneficial effects without adverse reactions .

Case Studies

- Polymer Applications : In a study focused on polymer stabilization, HMBTAD was incorporated into polyolefin matrices. The results showed enhanced thermal stability and reduced degradation rates when exposed to UV light compared to controls without stabilizers .

- Neuroprotective Effects : Another case study investigated the neuroprotective effects of HMBTAD in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with HMBTAD significantly reduced markers of neuronal injury and improved cell viability .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJARPDLRWBRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028050 | |

| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61260-55-7 | |

| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61260-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061260557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SRE6122H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in the synthesis of Cyasorb UV-3346?

A1: N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is a key starting material in the synthesis of Cyasorb UV-3346, a hindered amine light stabilizer (HALS). [] The synthesis involves a three-step reaction with cyanuric chloride and morpholine. []

Q2: Are there any studies on improving the synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine itself?

A2: Yes, researchers have investigated continuous-flow synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine using a micro fixed-bed reactor. [] This approach aims to offer advantages in terms of reaction efficiency and process control compared to traditional batch methods.

Q3: Has the solubility of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine been studied?

A3: Yes, research has explored the solubility and thermodynamic properties of a hexanediamine derivative, likely closely related to N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, in various pure organic solvents and nonaqueous solvent mixtures. [] Understanding solubility is crucial for optimizing reaction conditions and developing formulations for HALS like Cyasorb UV-3346.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.